An In-depth Technical Guide to Sodium 3-nitrobenzenesulfinate (CAS 127-68-4): Properties, Synthesis, and Applications for the Research Scientist
An In-depth Technical Guide to Sodium 3-nitrobenzenesulfinate (CAS 127-68-4): Properties, Synthesis, and Applications for the Research Scientist
This guide provides a comprehensive technical overview of sodium 3-nitrobenzenesulfonate, a versatile chemical reagent with significant applications in organic synthesis, the dye industry, and beyond. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, and practical applications, with a focus on the causality behind its reactivity and use in various experimental setups.
Core Chemical and Physical Properties
Sodium 3-nitrobenzenesulfonate is a pale yellow, crystalline powder that is hygroscopic in nature. It is known for its stability under normal conditions and its utility as a mild oxidizing agent, particularly in alkaline and neutral conditions. Its chemical structure, featuring both a nitro and a sulfonate group on a benzene ring, imparts a unique reactivity profile that is central to its diverse applications.[1]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 127-68-4 | [2] |
| Molecular Formula | C₆H₄NNaO₅S | [2] |
| Molecular Weight | 225.15 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 350 °C | [5] |
| Solubility in Water | 200 g/L at 20 °C | |
| pKa | 0 (at 20 °C) | [6] |
| pH | 8 (50 g/L in H₂O at 23 °C) | [6] |
Synthesis of Sodium 3-nitrobenzenesulfonate: A Step-by-Step Protocol
The primary industrial synthesis of sodium 3-nitrobenzenesulfonate involves the sulfonation of nitrobenzene.[4] This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry. The subsequent neutralization yields the desired sodium salt.
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of sodium 3-nitrobenzenesulfonate:
Caption: Synthesis workflow for Sodium 3-nitrobenzenesulfonate.
Detailed Experimental Protocol
This protocol is based on established industrial synthesis methods.[4][6]
Materials:
-
Nitrobenzene
-
Fuming sulfuric acid (oleum)
-
Ice
-
Sodium carbonate
-
Deionized water
-
Activated carbon
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Crystallization vessel
-
Drying oven
Procedure:
-
Sulfonation:
-
Charge the reactor with fuming sulfuric acid.
-
Cool the acid to 0-5 °C using the circulator.
-
Slowly add nitrobenzene via the addition funnel, maintaining the temperature between 80-100°C. The reaction is exothermic and requires careful temperature control to prevent side reactions.
-
After the addition is complete, raise the temperature to 100-110°C and hold for 1 hour, then increase to 110-120°C and hold for an additional 2 hours to ensure complete reaction.[6]
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring. This step is highly exothermic.
-
Gradually add a saturated solution of sodium carbonate to the acidic mixture until the pH reaches 7. The sodium salt of 3-nitrobenzenesulfonic acid will precipitate.
-
-
Isolation and Purification:
-
Collect the crude precipitate by filtration and wash with cold deionized water.
-
For further purification, recrystallize the crude product from hot water. Decolorize the hot solution with activated carbon if necessary.
-
Allow the solution to cool slowly to form well-defined crystals.
-
Collect the purified crystals by filtration and dry them in an oven at a temperature below 100°C to avoid decomposition.
-
Spectroscopic and Analytical Characterization
Accurate characterization of sodium 3-nitrobenzenesulfonate is crucial for its use in research and development. The following sections detail the expected spectroscopic data and a robust analytical method for quality control.
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons. Due to the electron-withdrawing nature of the nitro and sulfonate groups, the aromatic protons are shifted downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the aromatic ring. The carbon atoms attached to the nitro and sulfonate groups will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Characteristic absorption bands are expected for the nitro group (asymmetric and symmetric stretching), the sulfonate group (S=O stretching), and the aromatic ring (C-H and C=C stretching).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is essential for determining the purity of sodium 3-nitrobenzenesulfonate and for monitoring reaction progress.
Caption: A typical workflow for the HPLC analysis of Sodium 3-nitrobenzenesulfonate.
The following is a general HPLC method that can be optimized for specific instrumentation and purity requirements.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection. |
Reactivity and Applications in Organic Synthesis
Sodium 3-nitrobenzenesulfonate's utility in organic synthesis stems from its role as a mild oxidizing agent and its participation in various named reactions.
The Skraup Synthesis of Quinolines
A classic application of sodium 3-nitrobenzenesulfonate is in the Skraup synthesis of quinolines, where it serves as the oxidizing agent. This reaction is fundamental in the synthesis of this important heterocyclic scaffold, which is prevalent in many pharmaceuticals.
Reaction Mechanism:
-
Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form acrolein.
-
Michael Addition: Aniline undergoes a Michael addition to the α,β-unsaturated aldehyde, acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.
-
Oxidation: Sodium 3-nitrobenzenesulfonate oxidizes the 1,2-dihydroquinoline to the aromatic quinoline. In this process, the nitro group of sodium 3-nitrobenzenesulfonate is reduced.
The use of sodium 3-nitrobenzenesulfonate as the oxidizing agent in the Skraup synthesis is a safer alternative to other, more hazardous oxidizing agents.
Role as a Mild Oxidizing Agent
Beyond the Skraup synthesis, sodium 3-nitrobenzenesulfonate can be employed as a mild oxidizing agent in various organic transformations. Its oxidizing potential is particularly effective in neutral or alkaline conditions. This property is valuable in processes where sensitive functional groups must be preserved. It is also utilized as a stabilizer for dyeing fibers and as an assistant in discharge printing.
Safety and Handling
Sodium 3-nitrobenzenesulfonate is an irritant and may cause allergic skin reactions.[7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As it is hygroscopic, it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
Sodium 3-nitrobenzenesulfonate is a valuable and versatile reagent for the research scientist and drug development professional. Its well-defined chemical properties, established synthesis protocol, and diverse applications, particularly as a mild oxidizing agent in the synthesis of quinolines and in the dye industry, make it an important tool in the chemical sciences. A thorough understanding of its reactivity and proper handling are essential for its effective and safe utilization in the laboratory.
References
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